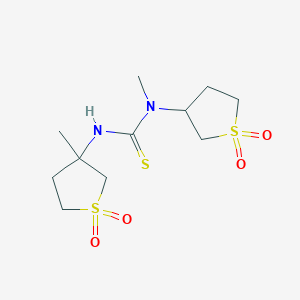

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two dioxidotetrahydrothiophenyl groups and a thiourea moiety, which contribute to its unique chemical properties.

Properties

Molecular Formula |

C11H20N2O4S3 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |

InChI |

InChI=1S/C11H20N2O4S3/c1-11(4-6-20(16,17)8-11)12-10(18)13(2)9-3-5-19(14,15)7-9/h9H,3-8H2,1-2H3,(H,12,18) |

InChI Key |

UOFZPCYYVNZEII-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)N(C)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with appropriate thiourea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Key Reactions

-

Thiourea Formation

-

Mechanism : Thiourea derivatives are typically synthesized via reactions between amines and thiocyanates or isocyanates .

-

Example : Reaction of acyl iodides with thiourea in dry acetone or acetonitrile to form N-acyl thioureas .

-

Relevance : The 1-methyl-3-(substituted) thiourea structure suggests a similar pathway, where methylamine reacts with a substituted thiocyanate or isocyanate .

-

-

Sulfone Ring Formation

-

Functional Group Modification

Functional Group Reactivity

The compound’s reactivity stems from its thiourea moiety and sulfone groups:

Heterocyclization Reactions

The thiourea group enables the formation of nitrogen-sulfur heterocycles:

Other Cycles

-

Imidazolidinthiones : Possible via condensation with aldehydes/ketones, though steric hindrance may limit this pathway .

Comparison of Reaction Types

Biologically Relevant Interactions

The compound’s reactivity is closely tied to its biological activity:

-

GIRK Channel Modulation : The thiourea moiety interacts with potassium channels, influencing cellular excitability.

-

Metabolic Stability : Sulfone groups resist hydrolysis, prolonging therapeutic efficacy.

Scientific Research Applications

Biological Applications

Antitumor Activity

Recent studies have highlighted the potential of thiourea derivatives in inhibiting cancer cell growth. For instance, a series of thiourea compounds demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The compound exhibited enhanced efficacy against drug-resistant cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Thiourea derivatives, including the compound under discussion, have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa, showcasing their potential as novel antibacterial agents .

Antioxidant Activity

The antioxidant properties of thiourea derivatives are also noteworthy. Compounds have been shown to scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases. The total antioxidant capacity (TAC) of certain derivatives was assessed using the DPPH method, revealing significant activity .

Agricultural Applications

Herbicidal and Insecticidal Properties

Thiourea derivatives are being explored as herbicides and insecticides due to their ability to disrupt plant growth and pest metabolism. Studies have demonstrated that certain compounds can effectively control weed populations while being less harmful to crops, making them suitable for integrated pest management strategies .

Materials Science Applications

Coordination Chemistry

The unique structure of thioureas allows them to act as ligands in coordination chemistry. They form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis. The compound's ability to coordinate with transition metals enhances its application in developing novel catalysts for organic reactions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde

- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea

- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to its specific combination of dioxidotetrahydrothiophenyl groups and thiourea moiety

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound features a thiourea functional group, which is characterized by the presence of sulfur and nitrogen atoms. The synthesis typically involves the reaction of thioketones or isothiocyanates with amines, leading to the formation of thiourea derivatives. The specific structural characteristics of this compound may contribute to its biological efficacy.

Antioxidant Activity

Research indicates that thiourea derivatives exhibit significant antioxidant properties. For instance, a related thiourea compound demonstrated strong reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL and DPPH assay value of 45 µg/mL . Such antioxidant activities are crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

Thiourea derivatives have shown promising anticancer activities across various cancer cell lines. In studies involving similar compounds, IC50 values ranged from 3 to 20 µM against pancreatic, prostate, and breast cancer cell lines . Specifically, compounds with structural similarities to our target compound have been effective against human leukemia cells with IC50 values as low as 1.50 µM . These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including targeting specific molecular pathways involved in tumor growth.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has also been documented. For example, certain thiourea compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range . This antimicrobial activity is attributed to the ability of thioureas to interfere with microbial metabolic processes.

Case Studies

Several studies have highlighted the biological activities of related thiourea derivatives:

- Study on Anticancer Efficacy : A series of thiourea derivatives were tested against several cancer cell lines (MCF-7, HCT116). One derivative showed an IC50 value of 0.25 µM against MCF-7 cells, indicating strong antiproliferative effects .

- Antimicrobial Testing : Thiourea derivatives were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The most active compound demonstrated a significant reduction in biofilm biomass compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea?

- Methodological Answer :

- Condensation Reactions : Utilize a thiourea backbone by reacting amines (e.g., 3-aminotetrahydrothiophene-1,1-dioxide derivatives) with isothiocyanates or carbon disulfide under controlled pH and temperature. This approach is common for unsymmetrical thioureas .

- Oxidation of Thietane Derivatives : Adapt methods from thiete 1,1-dioxide synthesis (e.g., oxidation of thietane with WO₃·H₂O and H₂O₂ at pH 11.5, followed by selective functionalization of the sulfone groups). Ensure inert conditions to prevent side reactions .

- Purification : Use column chromatography with hexane/acetone (3:1) for isolating intermediates, as demonstrated in analogous sulfone-containing thiourea syntheses .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify characteristic peaks for sulfone groups (δ ~3.5–4.0 ppm for SO₂CH₂) and thiourea NH signals (δ ~9–10 ppm). Compare with data from structurally similar thioureas .

- IR Spectroscopy : Confirm C=S (1250–1350 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretching frequencies .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns, as done for 1-naphthoyl thiourea derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing the reactivity of the sulfone groups in this compound?

- Methodological Answer :

- Nucleophilic Substitution : Test reactions with amines (e.g., morpholine) or thiols to assess sulfone electrophilicity. Monitor via TLC or LC-MS for intermediate formation .

- Diels-Alder Reactivity : Evaluate the sulfone-substituted thiophene as a dienophile in cycloadditions. Use DFT calculations to predict regioselectivity and compare with experimental outcomes .

- Computational Modeling : Employ Gaussian or ORCA software to calculate partial charges on sulfone oxygen atoms, correlating with observed reactivity .

Q. How can contradictions in biological activity data (e.g., antibacterial vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify therapeutic windows. Use positive controls (e.g., ciprofloxacin for antibacterial tests) .

- Mechanistic Profiling : Apply transcriptomics or proteomics to pinpoint molecular targets. For example, thioureas often inhibit kinases or redox enzymes; validate via enzyme inhibition assays .

- Data Triangulation : Cross-reference results with structurally analogous compounds (e.g., 1-butyl-3-aryl thioureas) to distinguish structure-activity relationships (SAR) from assay-specific artifacts .

Q. What computational methods are suitable for predicting the compound’s conformational stability?

- Methodological Answer :

- Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) in explicit solvent models to explore rotational barriers around the thiourea C–N bonds .

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311++G**) to optimize geometries and calculate Gibbs free energy differences between conformers .

- Hydrogen Bond Analysis : Map intramolecular H-bonding (e.g., NH···O=S) using AIM (Atoms in Molecules) theory to explain stability trends .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Reaction Parameter Screening : Systematically vary solvents (polar aprotic vs. protic), catalysts (e.g., Et₃N), and temperatures. For example, higher yields in hexane/acetone mixtures suggest solvent polarity is critical .

- Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate reactive intermediates (e.g., isocyanides) that may degrade under suboptimal conditions .

- Reproducibility Protocols : Adopt strict anhydrous conditions and inert atmospheres, as moisture or oxygen can deactivate intermediates in sulfone chemistry .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Assess solubility (shake-flask method), permeability (Caco-2 cell monolayers), and metabolic stability (human liver microsomes). Thioureas often exhibit poor bioavailability due to high logP; consider prodrug strategies .

- In Vivo Studies : Use radiolabeled analogs (³⁵S or ¹⁴C) for tracking distribution and excretion in rodent models. Compare with control groups dosed with unlabeled compound .

Theoretical and Mechanistic Inquiry

Q. How can researchers link this compound’s electronic structure to its observed biological activity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict redox behavior. Low LUMO energies in sulfone-thioureas correlate with electron-deficient sites prone to nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial gyrase) using AutoDock Vina. Validate docking poses with mutagenesis studies .

Q. What role do the sulfone groups play in modulating the compound’s supramolecular assembly?

- Methodological Answer :

- Crystal Engineering : Co-crystallize the compound with hydrogen-bond acceptors (e.g., pyridine) to study packing motifs. Sulfone groups often form robust SO₂···H–N networks, as seen in X-ray structures of related thioureas .

- Thermal Analysis : Perform DSC/TGA to correlate melting points with intermolecular interactions. High thermal stability suggests strong crystalline H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.